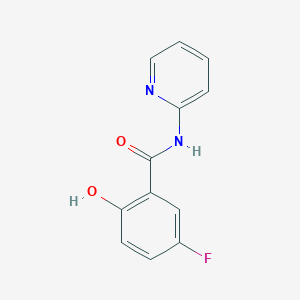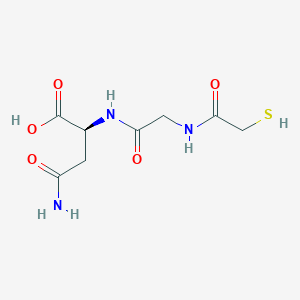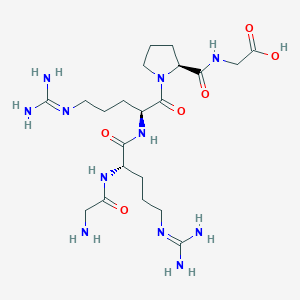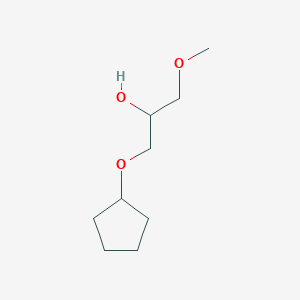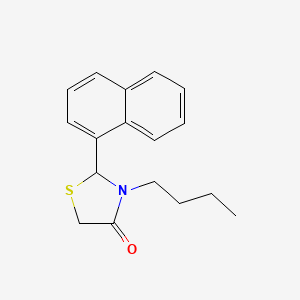![molecular formula C13H13NO5 B14207326 2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate CAS No. 824950-71-2](/img/structure/B14207326.png)
2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate is a chemical compound with the molecular formula C13H15NO4S and a molecular weight of 281.33 g/mol . This compound is known for its unique structure, which includes a benzoylcarbamoyl group and an ethyl prop-2-enoate moiety. It is used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate typically involves the reaction of benzoyl isocyanate with 2-hydroxyethyl acrylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of 2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate involves its interaction with specific molecular targets. The benzoylcarbamoyl group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The ethyl prop-2-enoate moiety can participate in polymerization reactions, leading to the formation of polymeric materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Methylsulfanyl)phenyl]carbamoyl}oxy]ethyl prop-2-enoate
- 2-[(Methylthio)phenyl]carbamoyl}oxy]ethyl prop-2-enoate
Uniqueness
2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of specialized materials and compounds .
Eigenschaften
CAS-Nummer |
824950-71-2 |
|---|---|
Molekularformel |
C13H13NO5 |
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
2-(benzoylcarbamoyloxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C13H13NO5/c1-2-11(15)18-8-9-19-13(17)14-12(16)10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,16,17) |
InChI-Schlüssel |
JSYZTRNQFIJNQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCOC(=O)NC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Piperazine, 1-methyl-4-[4-(phenylmethyl)phenyl]-](/img/structure/B14207247.png)
![3,4-Dibromo-1-ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14207253.png)
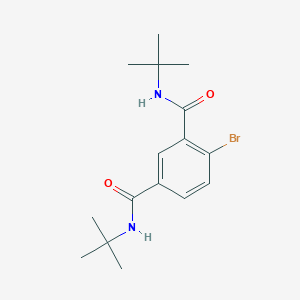
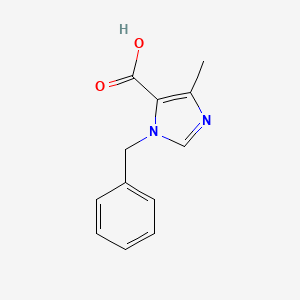
![2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14207262.png)
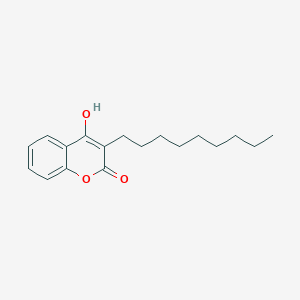

![(2-Aminophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone](/img/structure/B14207294.png)
